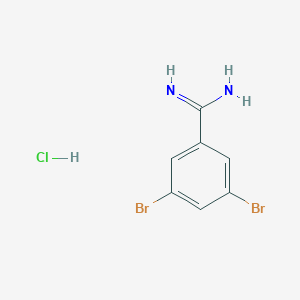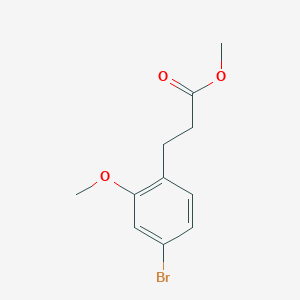
2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride is an organic compound with the molecular formula C8H5ClF3N. It is a clear, colorless liquid with a strong, pungent odor. This compound is primarily used as a fluorinated building block in synthetic organic chemistry and has applications in various fields, including pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride typically involves the reaction of imidoyl chloride with fluorinated aromatic compounds. One common method is the reaction of imidoyl chloride with 5-fluoro-2-iodoaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure. The final product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or amines can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(3-fluoro-5-iodophenyl)acetamide
- 2,2,2-Trifluoro-N-(4-fluoro-2-iodophenyl)acetimidoyl Chloride
Uniqueness
2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and iodine atoms in the aromatic ring enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C8H3ClF4IN |
|---|---|
Peso molecular |
351.47 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(5-fluoro-2-iodophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H3ClF4IN/c9-7(8(11,12)13)15-6-3-4(10)1-2-5(6)14/h1-3H |
Clave InChI |
YCXNPUJAEBRIDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)N=C(C(F)(F)F)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


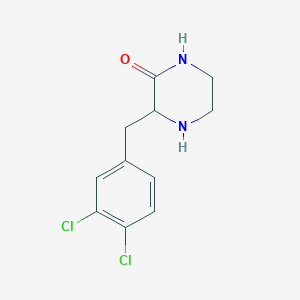
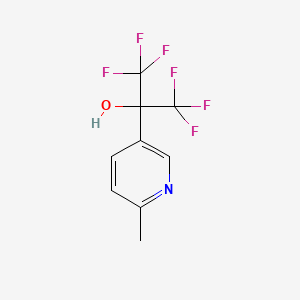
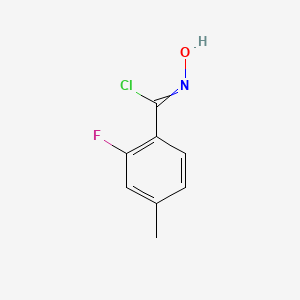
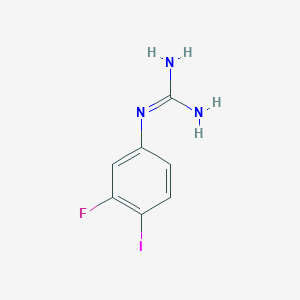

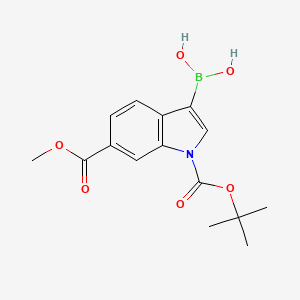
![Diazene, 1,2-bis[4-(hexyloxy)phenyl]-](/img/structure/B13693818.png)
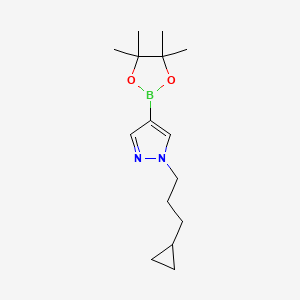


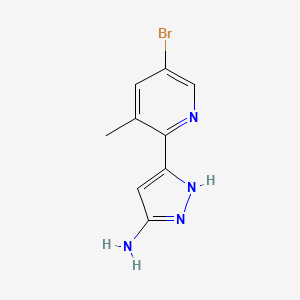
![(1'-Methyl-1H,1'H-[2,2'-biimidazol]-4-yl)methanol](/img/structure/B13693843.png)
